molecular formula C6H3Br2NO2 B186771 5,6-Dibromonicotinic acid CAS No. 29241-64-3

5,6-Dibromonicotinic acid

Cat. No. B186771
CAS RN: 29241-64-3
M. Wt: 280.9 g/mol
InChI Key: ABBCIGFWDCOGEQ-UHFFFAOYSA-N
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Description

5,6-Dibromonicotinic acid is a chemical compound . Its molecular formula is C6H3Br2NO2 .


Synthesis Analysis

For some years, a large series of new and closely related dihalonicotinic acids, dihalonicotinamides, and dihalopicolines have been in the process of synthesis . The structure determinations of 5,6-dibromonicotinic acid were undertaken .


Molecular Structure Analysis

The structure determinations of 5,6-dibromonicotinic acid were undertaken . The molecular formula of 5,6-Dibromonicotinic acid is C6H3Br2NO2 .


Physical And Chemical Properties Analysis

5,6-Dibromonicotinic acid has a molecular weight of 280.9 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

  • Synthesis of Bioactive Derivatives : 5,6-Dibromo-tryptophan derivatives, related to 5,6-Dibromonicotinic acid, are synthesized for use in peptide chemistry. These derivatives are found in bioactive natural compounds and have potential applications in medicinal chemistry (Mollica et al., 2011).

  • Pharmacological Evaluation : A study focused on the bile acid derivative obeticholic acid, which is an activator of the farnesoid X nuclear receptor, showed efficacy in treating non-alcoholic steatohepatitis. This highlights the therapeutic potential of certain derivatives in liver diseases (Neuschwander‐Tetri et al., 2015).

  • Chemical Synthesis Applications : The regioselective dibromination of methyl indole-3-carboxylate, related to 5,6-Dibromonicotinic acid, is used in the synthesis of 5,6-dibromoindoles, which have applications in synthesizing natural and non-natural derivatives with potential biological activities (Parsons et al., 2011).

  • Role in Skin Tumor Promotion Inhibition : 5,6-Epoxyretinoic acid, a metabolite of retinoic acid, demonstrates efficacy in inhibiting skin tumor promotion, indicating potential applications in cancer prevention and treatment (Verma et al., 1980).

  • Potential in Renal Fibrosis Treatment : An integrated network pharmacology analysis revealed the potential of certain components, including those related to 5,6-Dibromonicotinic acid, in treating renal fibrosis, providing insight into the mechanisms and active components in chronic kidney diseases (Gu et al., 2020).

  • Inflammatory Bowel Disease Treatment : 5-aminosalicylic acid, structurally related to 5,6-Dibromonicotinic acid, is shown to have a significant anti-inflammatory effect in the treatment of inflammatory bowel diseases, mediated by peroxisome proliferator–activated receptor-γ (Rousseaux et al., 2005).

  • Anticancer and Anti-inflammatory Properties : Certain marine sponges produce dibrominated indolic systems, including compounds related to 5,6-Dibromonicotinic acid, which exhibit anti-cancer, antibiotic, and anti-inflammatory properties. These findings are crucial for new drug development processes (Mollica et al., 2012).

  • Neurobiological Effects of LSD : Research into the neurobiological effects of LSD implicates the 5-HT2A receptor, to which derivatives of 5,6-Dibromonicotinic acid may bind, suggesting potential applications in studying altered states of consciousness (Preller et al., 2018).

Safety And Hazards

5,6-Dibromonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBCIGFWDCOGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358518
Record name 5,6-dibromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromonicotinic acid

CAS RN

29241-64-3
Record name 5,6-dibromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dibromopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F SETUFF, M MUGULUMA, JZ CALDWELL - 75th ANNIVERSARY, 1991 - core.ac.uk
Substituted phenyl esters of5-bromo-2-chloronicotinic acid and 5 bromo 6-chloronicotinic acid were prepared. The acids were first converted to their respective acid chlorides using …
Number of citations: 3 core.ac.uk
I IELECTEII - 1968 - apps.dtic.mil
For some years a large series of new and closely related dihalonicotinic acids, dihalonicotinamides, and dihalopicolines have been in the process of synthesis in the Chemistry …
Number of citations: 0 apps.dtic.mil
FL Setliff, MM Muguluma… - Journal of the Arkansas …, 1991 - scholarworks.uark.edu
Substituted phenyl esters of 5-bromo-2-chloronicotinic acid and 5 bromo 6-chloronicotinic acid were prepared. The acids were first converted to their respective acid chlorides using …
Number of citations: 3 scholarworks.uark.edu
FL Setliff, WR Huie, RL Adams - Organic Preparations and …, 1983 - Taylor & Francis
AN IMPROVED PROCEDURE FOR THE OXIDATION OF 2,5- AND 5,6-DIHALO-3-METHYLPYRIDINES Page 1 Volume 15, No. 1-2 (1983) OPPI BRIEFS 9. a) U. Krueerke, E. Wittouck, …
Number of citations: 2 www.tandfonline.com
J Lin, Z Guo, S Wu, J Gong - Crystal Growth & Design, 2023 - ACS Publications
Understanding the role of molecular packing and intermolecular interactions in determining mechanical properties is significant for the development of mechanically flexible organic …
Number of citations: 0 pubs.acs.org
CL Fossler, FL Setliff… - Journal of the Arkansas …, 1998 - scholarworks.uark.edu
Six 2, 5-and 5, 6-dihalonicotinic acids in a mixture were converted to their corresponding methyl esters and then analyzed by gas chromatography and gas chromatography-mass …
Number of citations: 3 scholarworks.uark.edu
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org
CA Everly - 1988 - University of Arkansas at Little Rock
Number of citations: 0

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